

# Chemical structure and properties of Isoastragaloside I.

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## Compound of Interest

Compound Name: *Isoastragaloside I*

Cat. No.: B2763606

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An In-Depth Technical Guide to **Isoastragaloside I** for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isoastragaloside I** is a cycloartane-type triterpenoid saponin isolated from the medicinal herb *Astragalus membranaceus* (Fisch.) Bunge.[1] This plant, a staple in traditional Chinese medicine, is renowned for its wide array of pharmacological properties, including immunomodulatory, anti-inflammatory, and neuroprotective effects.[1][2] **Isoastragaloside I**, as one of its active constituents, has garnered significant attention for its therapeutic potential in various disease models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Isoastragaloside I**, with a focus on its underlying mechanisms of action and the experimental protocols used for its investigation.

## Chemical Structure and Properties

**Isoastragaloside I** is a complex glycoside with a tetracyclic triterpene aglycone. Its chemical identity and physicochemical properties are summarized in the tables below.

## Chemical Identification

Identifier	Value
IUPAC Name	[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0 <sup>1,3</sup> .0 <sup>3,8</sup> .0 <sup>12,16</sup> ]octadecanyl]oxy]oxan-3-yl] acetate[3]
CAS Number	84676-88-0[1][3]
Molecular Formula	C <sub>45</sub> H <sub>72</sub> O <sub>16</sub> [1][3]
SMILES	<chem>CC[C@]12[C@@]3([H])[C@@]4(CC[C@@]1(--INVALID-LINK--(O)C)CC5"&gt;C@([H])--INVALID-LINK--O)C)[C@@]6(--INVALID-LINK--O[C@H]7--INVALID-LINK--OC(C)=O)O)OC(C)=O)C"&gt;C@@([H])--INVALID-LINK--O[C@@H]8O--INVALID-LINK--O)O"&gt;C@@HCO)C4</chem>

## Physicochemical Properties

Property	Value
Molecular Weight	869.04 g/mol [4]
Appearance	White to yellow solid[5]
Purity	≥98% (Commercially available)[1]
Solubility	Soluble in DMSO (50 mg/mL) and Acetonitrile. [1][4]
Storage	Store at -20°C, protected from light.[4]

## Biological Activities and Signaling Pathways

**Isoastragaloside I** exhibits a range of pharmacological activities, primarily centered on its anti-inflammatory and metabolic regulatory functions.

## Anti-Inflammatory and Neuroprotective Effects

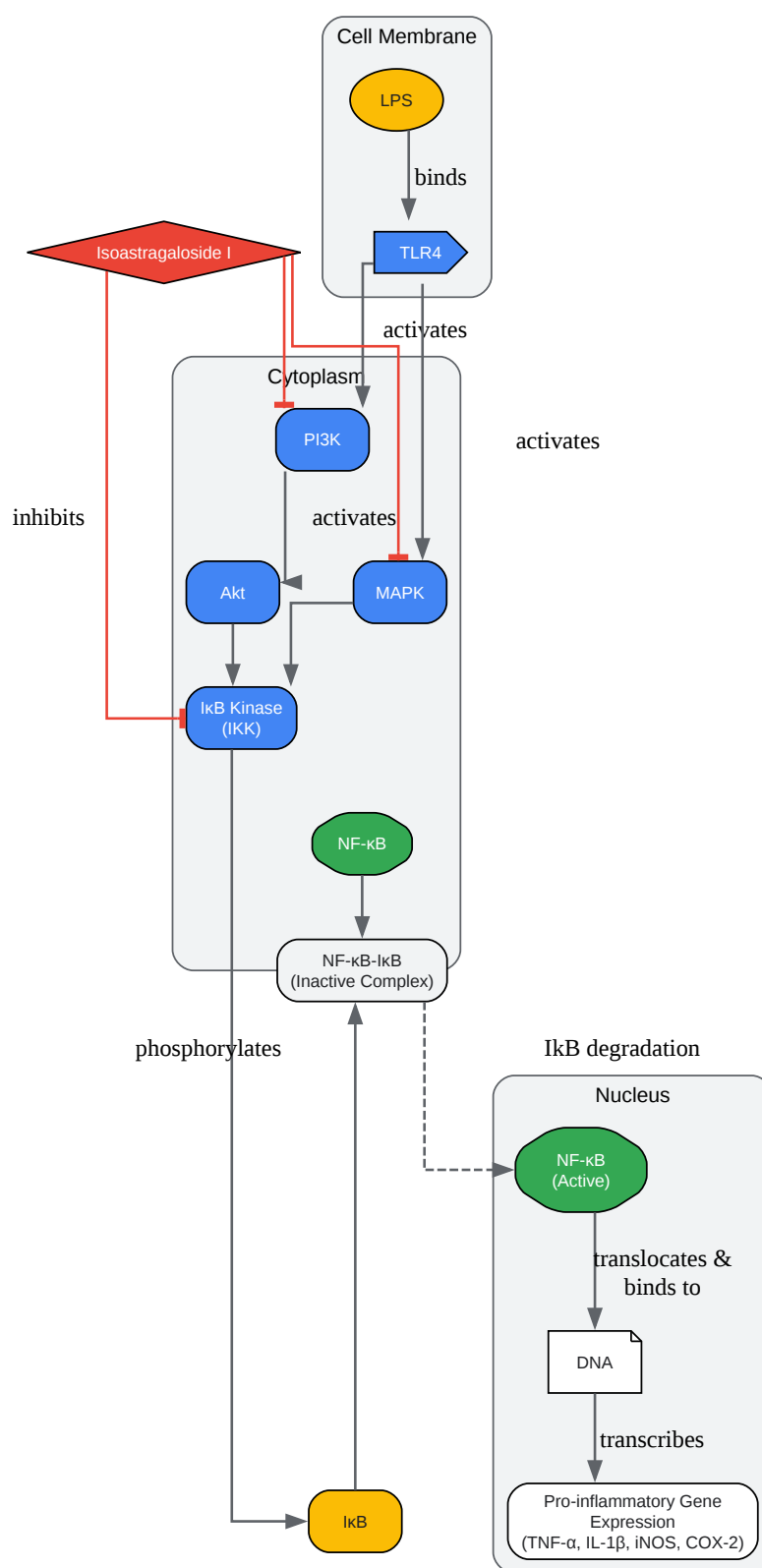
**Isoastragaloside I** has demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation.<sup>[1]</sup> In microglial cells, the resident immune cells of the central nervous system, **Isoastragaloside I** effectively mitigates the inflammatory response triggered by lipopolysaccharide (LPS).<sup>[1][6]</sup>

### Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of **Isoastragaloside I** are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.<sup>[1][6]</sup> NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.<sup>[1]</sup> In response to stimuli like LPS, **Isoastragaloside I** has been shown to:

- **Reduce Pro-inflammatory Mediators:** It dose-dependently inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).<sup>[1][6]</sup>
- **Suppress NF-κB Activation:** It decreases the phosphorylation of NF-κB, which is a key step in its activation, and subsequently suppresses its translocation to the nucleus and its transactivation activity.<sup>[1][6]</sup>
- **Modulate Upstream Kinases:** The inhibitory effect on NF-κB is also linked to the attenuation of the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which act as upstream regulators of NF-κB.<sup>[1][6]</sup>

By suppressing microglial activation, **Isoastragaloside I** presents therapeutic potential for neurological diseases where neuroinflammation is a key pathological feature.<sup>[1][6]</sup>



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**Caption:** Anti-inflammatory mechanism of **Isoastragaloside I**.

## Metabolic Regulation

**Isoastragaloside I** plays a significant role in regulating glucose and lipid metabolism, primarily through its effects on adiponectin and pancreatic  $\beta$ -cells.

- **Induction of Adiponectin Production:** Adiponectin is an adipocyte-secreted hormone with potent insulin-sensitizing, anti-diabetic, and anti-inflammatory properties.[\[7\]](#)

**Isoastragaloside I** has been shown to selectively increase the secretion of adiponectin from both 3T3-L1 adipocytes and primary adipocytes.[\[7\]](#)[\[8\]](#) Chronic administration in obese mice led to elevated serum levels of total adiponectin, which was associated with improved hyperglycemia, glucose intolerance, and insulin resistance.[\[7\]](#)[\[9\]](#)

- **Promotion of Pancreatic  $\beta$ -Cell Mass:** Recent studies have revealed that **Isoastragaloside I** can increase pancreatic  $\beta$ -cell mass in both healthy and diabetic mice.[\[5\]](#)[\[9\]](#) Lineage tracing experiments have demonstrated that it promotes the generation of new  $\beta$ -cells from pancreatic ductal cells.[\[5\]](#) This regenerative capacity highlights its potential as a novel therapeutic agent for diabetes by restoring the insulin-producing cell population.[\[5\]](#)[\[9\]](#)

## Experimental Protocols

This section details the methodologies employed to elucidate the biological activities of **Isoastragaloside I**.

### Isolation and Purification of Isoastragaloside I

While a specific protocol for **Isoastragaloside I** is not readily available, a general method can be inferred from protocols for related saponins from *Astragalus* species.[\[10\]](#)[\[11\]](#)[\[12\]](#)

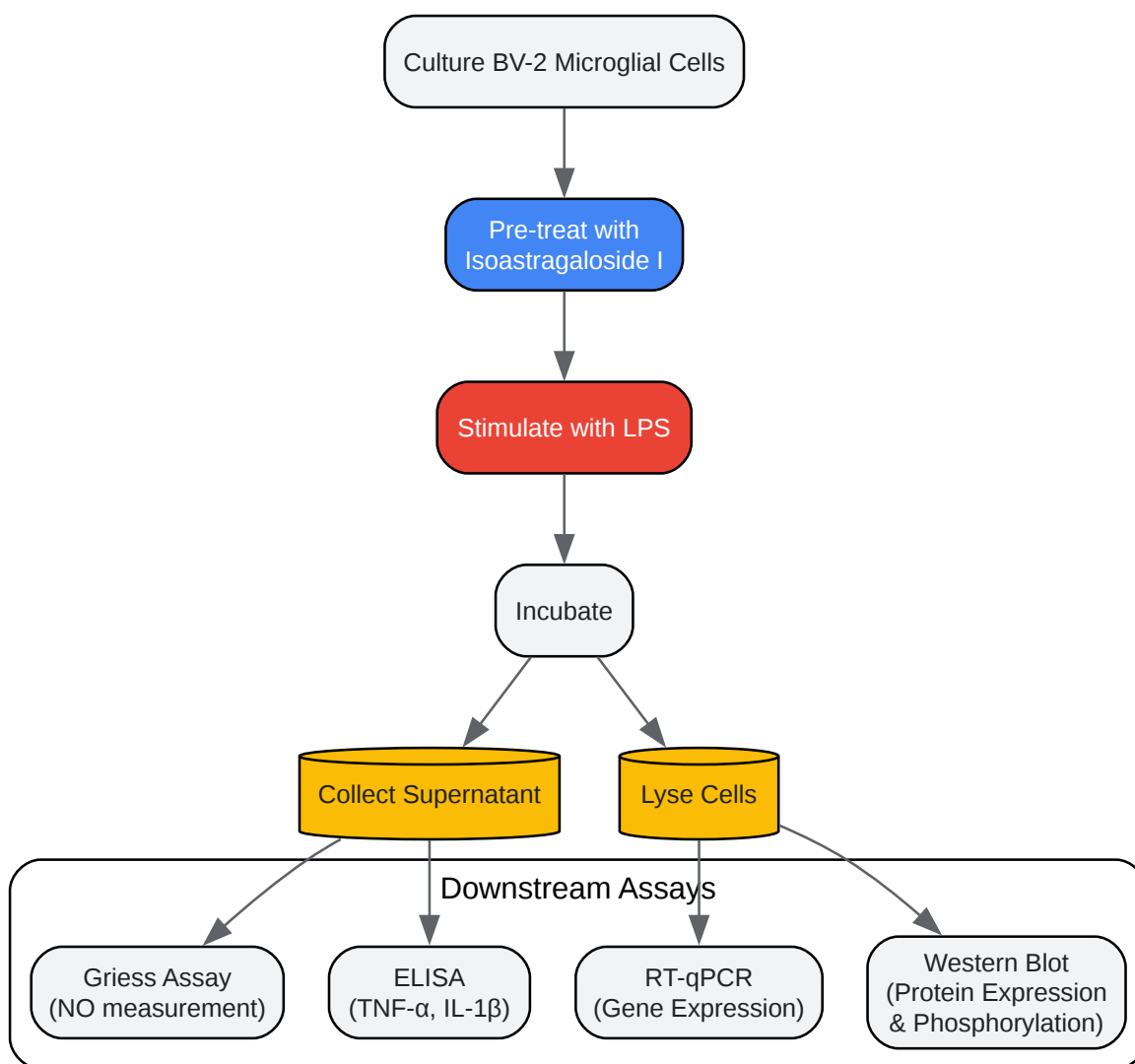
- **Extraction:** The dried and powdered roots of *Astragalus membranaceus* are extracted with a solvent such as aqueous ammonia.[\[11\]](#)[\[12\]](#) This is often followed by partitioning with solvents of increasing polarity (e.g., ethyl acetate) to obtain a crude saponin-rich fraction.[\[10\]](#)
- **Chromatographic Separation:** The crude extract is subjected to various chromatographic techniques for purification.
  - **Column Chromatography:** A common first step involves using a DEAE-52 cellulose column, eluting with a gradient of NaCl solutions.[\[13\]](#)

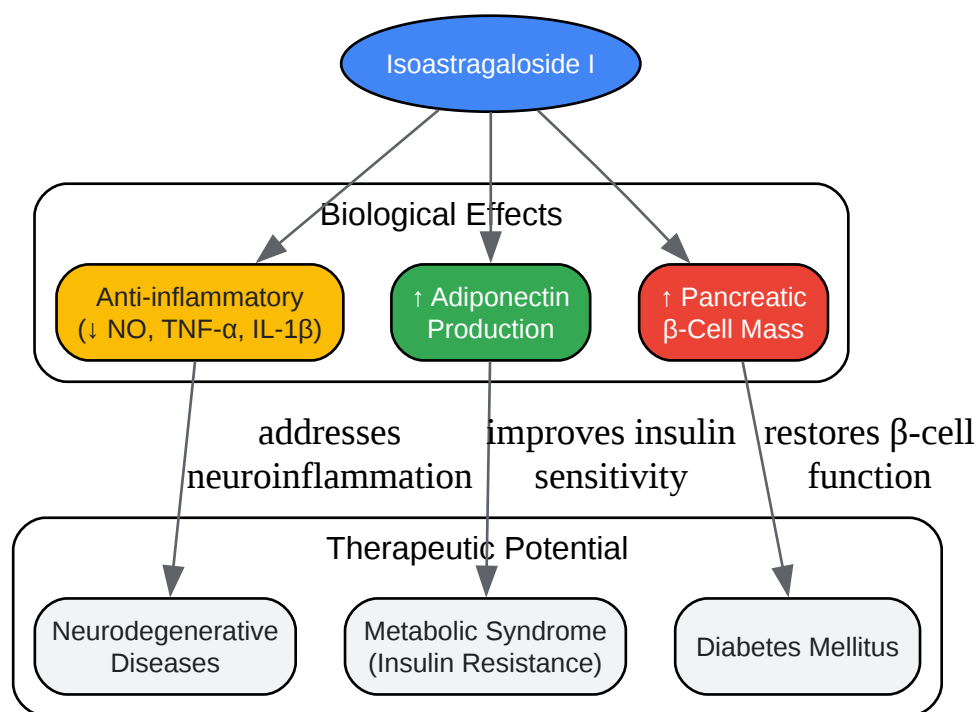
- High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating glycosides. A two-phase solvent system (e.g., ethyl acetate-ethanol-acetic acid-water) is used to partition and separate the compounds.[\[10\]](#)
- Purity Analysis and Identification: The purity of the isolated fractions is assessed by High-Performance Liquid Chromatography (HPLC). The final structure is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[10\]](#)

## Evaluation of Anti-inflammatory Activity

The protocol is based on the study by Liu et al. (2017) using BV-2 microglial cells.[\[1\]](#)

- Cell Culture and Treatment: BV-2 microglial cells are cultured in appropriate media. Cells are pre-treated with various concentrations of **Isoastragaloside I** for a specified time (e.g., 2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
- Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
- Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of genes like iNOS, TNF-α, and IL-1β.
- Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-NF-κB, total NF-κB, phospho-Akt, total Akt) to determine their expression and phosphorylation status.
- NF-κB Luciferase Reporter Assay: To measure NF-κB transcriptional activity, cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites. Following treatment, luciferase activity is measured and normalized to a co-transfected control plasmid (e.g., Renilla luciferase).





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## References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoastragaloside I | C<sub>45</sub>H<sub>72</sub>O<sub>16</sub> | CID 60148697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Isoastragaloside I improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Selective elevation of adiponectin production by the natural compounds derived from a medicinal herb alleviates insulin resistance and glucose intolerance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of isoflavan and pterocarpan glycosides from *Astragalus membranaceus* Bge. var. *mongholicus* (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage [mdpi.com]
- 12. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification, Structural Analysis and Cardio-Protective Activity of Polysaccharides from *Radix Astragali* - PMC [pmc.ncbi.nlm.nih.gov]
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